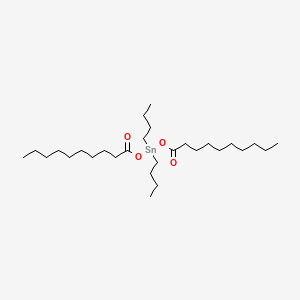
Dibutylbis(decanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis(decanoyloxy)stannane is an organotin compound with the molecular formula C28H56O4Sn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high molecular weight and the presence of tin bonded to organic groups, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutylbis(decanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with decanoic acid in the presence of a suitable solvent such as benzene or ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylbis(decanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The decanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands .
Applications De Recherche Scientifique
Dibutylbis(decanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of dibutylbis(decanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. In biological systems, it can disrupt cellular processes by interacting with membrane lipids and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin maleate
Uniqueness
Dibutylbis(decanoyloxy)stannane is unique due to its specific combination of butyl and decanoyloxy groups, which impart distinct chemical and physical properties. Compared to other dibutyltin compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications .
Propriétés
Numéro CAS |
3465-75-6 |
|---|---|
Formule moléculaire |
C28H56O4Sn |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
[dibutyl(decanoyloxy)stannyl] decanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
MMEFASXEQMDPAW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


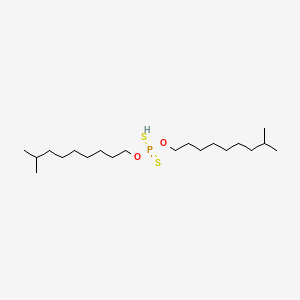
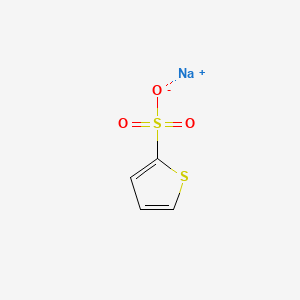

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
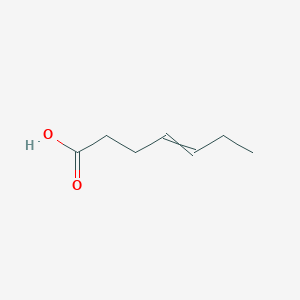

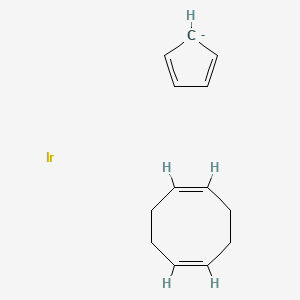

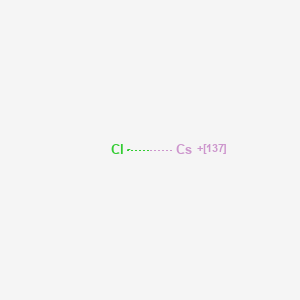
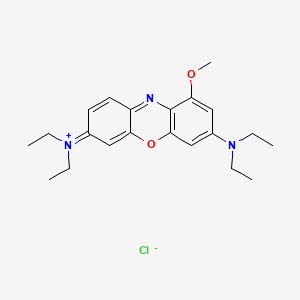
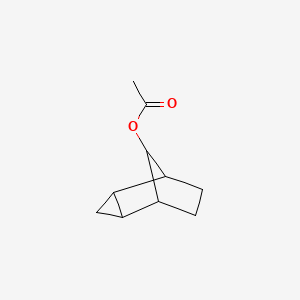
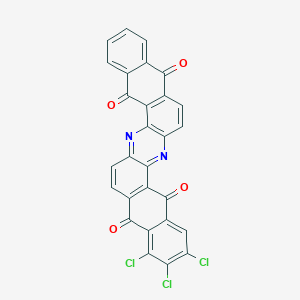

![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
